Ethyl 3-cyano-2H-pyridine-1-carboxylate
Description
Properties
CAS No. |
103935-34-8 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 3-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-5H,2,7H2,1H3 |
InChI Key |
ZWXDBDOYXKZPRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=CC=C1)C#N |
Canonical SMILES |
CCOC(=O)N1CC(=CC=C1)C#N |
Synonyms |
1(2H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following pyridine-based compounds share structural or functional similarities with Ethyl 3-cyano-2H-pyridine-1-carboxylate:
Substituent Effects on Reactivity and Properties
- Cyano Group (-CN): The electron-withdrawing nature of the cyano group reduces electron density in the pyridine ring, enhancing electrophilic substitution resistance while promoting nucleophilic attack at electron-deficient positions. This contrasts with Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, where the chloro substituent provides moderate electron withdrawal but less activation for nucleophilic pathways .
- Ester Functionality (-COOEt): The ethyl carboxylate group improves solubility in organic solvents compared to free carboxylic acids. Hydrolysis of the ester to a carboxylic acid is pH-dependent, a property shared with (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate .
Preparation Methods
Knoevenagel-Michael Cyclocondensation
A prominent approach involves the one-pot reaction of ethyl cyanoacetate, aldehydes, and ammonia equivalents. For example, cyanoacetohydrazide reacts with malononitrile and aromatic aldehydes in water/ethanol mixtures catalyzed by piperidine to form N-amino-3-cyano-2-pyridones. While these products differ structurally, the mechanism—Knoevenagel condensation followed by Michael addition and oxidative aromatization—provides a blueprint for pyridine ring formation. Substituting cyanoacetohydrazide with ethyl cyanoacetate and optimizing the nitrogen source could yield ethyl 3-cyano-2H-pyridine-1-carboxylate.
Key conditions from analogous syntheses include:
Three-Component Cyclization with Activated Nitriles
Activated nitriles like malononitrile participate in [3 + 3] cyclocondensations. In a study producing 1,6-diamino-4-aryl-3-cyano-2-pyridones, malononitrile, aldehydes, and cyanoacetohydrazide formed pyridone scaffolds via tandem Knoevenagel-Michael-cyclization steps. Replacing cyanoacetohydrazide with ethyl cyanoacetate may direct the reaction toward ester-functionalized pyridines. A proposed pathway involves:
-
Knoevenagel adduct formation between malononitrile and aldehyde.
-
Michael addition of ethyl cyanoacetate.
-
Cyclization and aromatization to yield the target compound.
Cyclization of Enamine Intermediates
Thorpe-Ziegler Cyclization
Thorpe-Ziegler cyclization is effective for constructing pyridine rings from enamine precursors. In thieno[2,3-b]pyridine syntheses, ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate formed via cyclization of ethyl chloroacetate derivatives. Adapting this method, ethyl cyanoacetate could react with α,β-unsaturated carbonyls to generate enamines, which cyclize under basic conditions (e.g., NaOAc in ethanol).
Example Protocol:
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization kinetics. A green chemistry study synthesized ethyl-5-cyano-4-(aryl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylates using IR irradiation (80°C, 15 minutes). This method reduced reaction times from hours to minutes, suggesting potential for synthesizing this compound with similar energy input.
Oxidation of Dihydropyridine Derivatives
Chemical Oxidation with Persulfates
Oxidation of dihydropyridines to aromatic pyridines is critical. In a patent, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate was synthesized via potassium persulfate oxidation in acetonitrile with H₂SO₄ catalysis. Applied to dihydropyridine intermediates, this method could achieve full aromatization.
Optimized Parameters:
DDQ-Mediated Dehydrogenation
DDQ is a high-efficiency dehydrogenation agent. In the synthesis of ethyl-5-cyano-2-methyl-6-oxo-4-heteroarylpyridines, DDQ in ethanol under IR irradiation (90°C, 10 minutes) achieved quantitative aromatization. This approach avoids harsh acidic conditions, preserving ester and cyano functionalities.
Solvent and Catalytic System Innovations
Aqueous-Phase Synthesis
Water as a solvent enhances sustainability. A protocol for N-amino-3-cyano-2-pyridones used H₂O/EtOH (1:1) with piperidine, achieving yields >85%. this compound could be synthesized similarly by adjusting substituents and optimizing the aldehyde component.
Piperidine vs. Acid Catalysis
Piperidine facilitates deprotonation and cyclization in basic media, while p-toluenesulfonic acid accelerates reactions in acidic conditions. A comparative study would determine the optimal catalyst for the target compound.
Mechanistic Insights and Side Reactions
Competing Hydrazone Formation
In reactions involving cyanoacetohydrazide, hydrazone byproducts form when water is the sole solvent. Using mixed solvents (H₂O/EtOH) suppresses this pathway, favoring pyridine ring closure. For this compound, solvent polarity must balance intermediate stability and cyclization rates.
Q & A
Q. What are the established synthetic routes for Ethyl 3-cyano-2H-pyridine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via multicomponent condensation reactions. For example, analogous ethyl carboxylates are prepared by reacting cyanoacetate derivatives with aldehydes and heterocyclic amines in ethanol under reflux, using catalysts like piperidine (e.g., yields up to 80% in similar pyridine carboxylate syntheses) . Optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalyst concentration: Incremental adjustment of piperidine (0.5–2.0 eq.) to balance yield and byproduct formation.
- Temperature control: Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis could reduce time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: A combination of techniques is critical:
- NMR spectroscopy: H and C NMR identify substituents (e.g., ethyl ester protons at δ ~1.3–4.3 ppm, cyano groups via indirect coupling) .
- IR spectroscopy: Confirm nitrile (C≡N) stretches (~2200 cm) and ester carbonyl (C=O) bands (~1700 cm).
- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: calc. 178.0742, observed 178.0745) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement: Employ SHELXL for structure solution, with restraints on bond lengths (e.g., C–N = 1.47 Å) and anisotropic displacement parameters .
- Key observations:
- Flattened boat conformation of the pyridine ring.
- Intramolecular N–H⋯O hydrogen bonds stabilizing the structure .
- Challenges: Twinning or weak diffraction may require data merging or alternative software (e.g., OLEX2 for problematic cases) .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer: Contradictions often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal structures):
- Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets).
- Statistical analysis: Apply R correlation metrics to assess alignment between observed and predicted data .
- Crystallographic corroboration: Use SCXRD to confirm dominant conformers if NMR suggests multiple species .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?
- Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution: Nitration at the 4-position due to cyano group’s electron-withdrawing meta-directing effects.
- Catalytic cross-coupling: Suzuki-Miyaura reactions require boronic esters at specific positions (e.g., 5-tetramethyldioxaborolan-2-yl derivatives for C–C bond formation) .
- Protection/deprotection: Use Boc groups to temporarily block reactive sites during multistep syntheses .
Data Analysis and Contradiction Management
Q. How can researchers statistically validate crystallographic data quality for publication?
- Methodological Answer: Use established metrics:
| Parameter | Threshold | Purpose |
|---|---|---|
| R | < 0.05 | Agreement between observed/calculated data |
| wR | < 0.10 | Weighted reliability of reflections |
| CCDC Deposition | Required | Ensure reproducibility |
Q. What experimental and computational approaches reconcile discrepancies in reaction yields?
- Methodological Answer:
- Byproduct analysis: LC-MS identifies side products (e.g., dimerization or hydrolysis derivatives).
- Kinetic studies: Monitor reaction progress via in-situ IR to pinpoint yield-limiting steps.
- DFT calculations: Model transition states to explain unexpected regioselectivity or low yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
